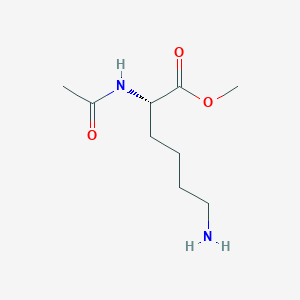

N(alpha)-acetyl-L-lysine methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N(alpha)-acetyl-L-lysine methyl ester is an alpha-amino acid ester obtained by formal condensation of the carboxy group of N(alpha)-acetyl-L-lysine with the hydroxy group of methanol. It is a L-lysine derivative, an alpha-amino acid ester, a member of acetamides, a methyl ester and a primary amino compound. It is a conjugate base of a this compound(1+).

Wissenschaftliche Forschungsanwendungen

Antifibrinolytic Activities

N(α)-acetyl-L-lysine methyl ester (NALME) has been studied for its antifibrinolytic activity, particularly in comparison to other agents like epsilon-amino-n-caproic acid and tranexamic acid. NALME differs in its mode of action, primarily inhibiting the amidase activity of plasmin, miniplasmin, and streptokinase-plasmin complex, without affecting other enzymes such as alpha-thrombin or tissue plasminogen activator. This suggests its potential as a unique antifibrinolytic agent due to its specific action on the plasmin active site (Anonick, Vasudevan, & Gonias, 1992).

Enzyme Kinetics and Interaction

NALME has been used to study the kinetics of enzyme interactions. In one study, the actions of alpha and beta-trypsin on a series of NALME substrates were investigated, revealing that NALME can influence the kinetic constants in the presence of these enzymes. Such studies contribute to understanding the 'induced fit' hypothesis in enzymatic reactions and the interactions between enzymes and substrates (Green & Tomalin, 1976).

Synthesis of Iron-Binding Constituents

NALME has been involved in the synthesis of important compounds like Nε-acetyl-Nε-hydroxy-L-lysine, an iron-binding constituent found in microbial siderophores. The synthesis process involving NALME highlights its role in producing complex molecules with significant biological importance (Hu & Miller, 1994).

Photocyclization Reactions

In a study, N(α)-Acetyl-Ne-(2-anthraquinonyl)-L-lysine methyl ester, a derivative of NALME, underwent a unique photocyclization reaction, demonstrating NALME's role in complex chemical processes that produce novel compounds. Such reactions can have implications in synthetic chemistry and materials science (Maruyama, Hashimoto, & Tamiaki, 1990).

DNA-Protein Cross-Link Studies

NALME has been used to study DNA-protein cross-link (DPC) formation, specifically the structural aspects of these cross-links. This application is crucial for understanding the mechanisms of DNA damage and repair at the molecular level (Xu, Muller, Ye, & Burrows, 2008).

Proteomic Analysis

NALME derivatives have been used in proteomic analysis, especially in differentiating between peptides with acetylated or methylated lysines. This is important in the study of post-translational modifications, which are crucial for understanding protein function and regulation (Zhang et al., 2004).

Ligand Binding Studies

NALME has been utilized in NMR studies of ligand binding, specifically in the binding of various ligands to the human plasminogen kringle 4 domain. This contributes to our understanding of the molecular interactions and binding affinities in biological systems (Petros, Ramesh, & Llinás, 1989).

Eigenschaften

| 6072-02-2 | |

Molekularformel |

C9H18N2O3 |

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

methyl (2S)-2-acetamido-6-aminohexanoate |

InChI |

InChI=1S/C9H18N2O3/c1-7(12)11-8(9(13)14-2)5-3-4-6-10/h8H,3-6,10H2,1-2H3,(H,11,12)/t8-/m0/s1 |

InChI-Schlüssel |

HHOLXTXLQMKUGJ-QMMMGPOBSA-N |

Isomerische SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)OC |

SMILES |

CC(=O)NC(CCCCN)C(=O)OC |

Kanonische SMILES |

CC(=O)NC(CCCCN)C(=O)OC |

Sequenz |

K |

Synonyme |

ALME alpha-acetyl-L-lysine methyl ester alpha-acetyllysine methyl ester alpha-acetyllysine methyl ester monohydrochloride, (D-Lys)-isomer alpha-acetyllysine methyl ester monohydrochloride, (L-Lys)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

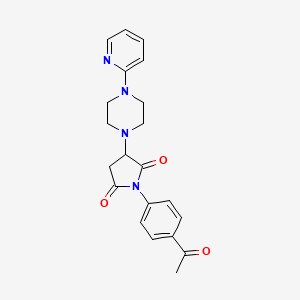

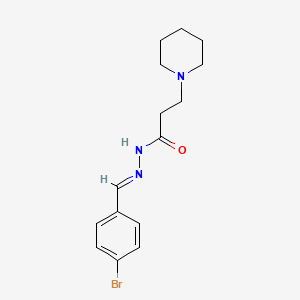

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B1658295.png)

![4-Acetyl-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B1658296.png)

![N-[(1H-Indol-2-yl)methyl]-1,2-dimethyl-1H-benzimidazol-5-amine](/img/structure/B1658297.png)

![3-[(4Z)-4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1658303.png)

![(E)-4-[[5-benzoyl-1-(4-methylphenyl)imidazol-4-yl]amino]pent-3-en-2-one](/img/structure/B1658305.png)

![(Z)-2-(morpholine-4-carbonyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B1658310.png)

![4-[3-(4-Methylphenyl)-1-adamantyl]-1,3-thiazol-2-amine](/img/structure/B1658312.png)

![2-(2,6-Dibromo-4-methylanilino)-N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide](/img/structure/B1658315.png)

![4-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B1658316.png)